![molecular formula C15H21NO2 B4425463 1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4425463.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine
描述
1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPP is a pyrrolidine derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
作用机制
1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been found to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound has also been found to exhibit potential as a fluorescence sensor for metal ions.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to exhibit potential as an antioxidant, protecting cells from oxidative stress. This compound has also been found to exhibit potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Additionally, this compound has been found to exhibit potential as an anticancer agent, inducing apoptosis in cancer cells.
实验室实验的优点和局限性
1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine exhibits several advantages for lab experiments, including its ease of synthesis and its potential applications in the synthesis of metal complexes and pyrrolidine derivatives. However, this compound also exhibits some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for the research of 1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine. One potential direction is the synthesis of novel metal complexes using this compound as a ligand and testing their biological activities. Another potential direction is the synthesis of novel pyrrolidine derivatives using this compound as a building block and testing their biological activities. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
In conclusion, this compound is a pyrrolidine derivative that exhibits potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.
科学研究应用
1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine has been found to exhibit potential applications in scientific research. It has been used as a ligand for the synthesis of various metal complexes, which have been tested for their antimicrobial, anticancer, and antioxidant properties. This compound has also been used as a building block for the synthesis of various pyrrolidine derivatives, which have been tested for their biological activities.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-14(12(2)10-11)18-13(3)15(17)16-8-4-5-9-16/h6-7,10,13H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCRYSDHIREVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



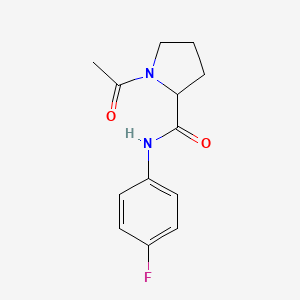
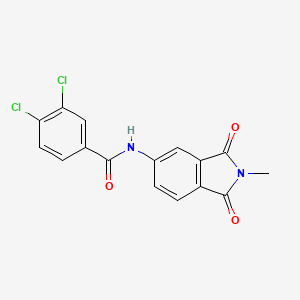
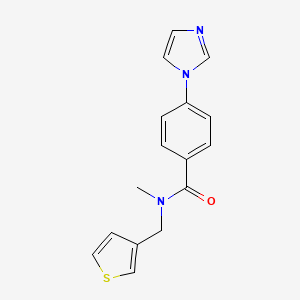
![1-[(2-tert-butylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B4425417.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide](/img/structure/B4425420.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B4425422.png)
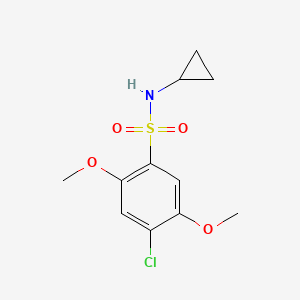
![1-(1-ethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4425429.png)
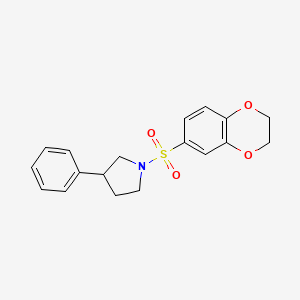
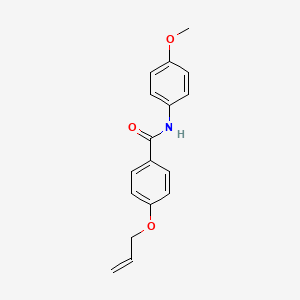
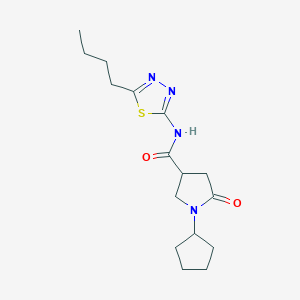
![1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4425469.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)
